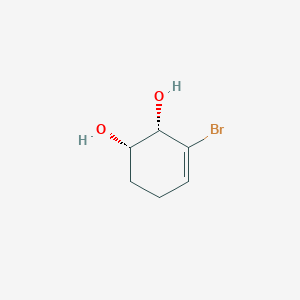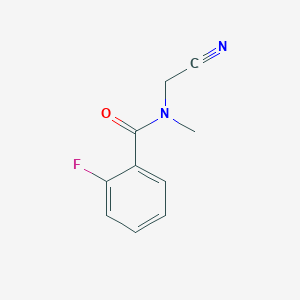
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is a chemical compound with a unique structure that includes a benzyl group, multiple methyl groups, and a thione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable precursor with benzyl bromide, followed by the introduction of the thione group through a thiolation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-2,2,5-trimethylhex-4-ene-3-one: Similar structure but with a ketone group instead of a thione.
4-Benzyl-2,2,5-trimethylhex-4-ene-3-ol: Contains a hydroxyl group instead of a thione.
Uniqueness
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Propiedades
| 189450-54-2 | |
Fórmula molecular |
C16H22S |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
4-benzyl-2,2,5-trimethylhex-4-ene-3-thione |
InChI |
InChI=1S/C16H22S/c1-12(2)14(15(17)16(3,4)5)11-13-9-7-6-8-10-13/h6-10H,11H2,1-5H3 |
Clave InChI |
XOKGEIVSFFAZLO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(CC1=CC=CC=C1)C(=S)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)


